molecular formula C21H22N2O3 B11295339 2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11295339
M. Wt: 350.4 g/mol
InChI Key: FQKJWUUGSAWOKW-UHFFFAOYSA-N
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Description

2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a dimethoxyphenyl group and a tetrahydro-pyridoindole structure, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dimethoxyphenylacetic acid, which is then coupled with a suitable indole derivative under specific reaction conditions. The coupling reaction often requires the use of activating agents such as carbodiimides or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indole nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dimethoxyphenyl)acetyl]-1H-indole
  • 2-[(3,4-dimethoxyphenyl)acetyl]-2,3-dihydro-1H-pyrido[4,3-b]indole
  • 2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[3,4-b]indole

Uniqueness

Compared to similar compounds, 2-[(3,4-dimethoxyphenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole stands out due to its specific structural arrangement, which may confer unique biological activities and chemical reactivity. Its combination of a dimethoxyphenyl group and a tetrahydro-pyridoindole structure provides a distinct framework for exploring new chemical reactions and biological interactions.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C21H22N2O3/c1-25-19-8-7-14(11-20(19)26-2)12-21(24)23-10-9-18-16(13-23)15-5-3-4-6-17(15)22-18/h3-8,11,22H,9-10,12-13H2,1-2H3

InChI Key

FQKJWUUGSAWOKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)OC

Origin of Product

United States

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